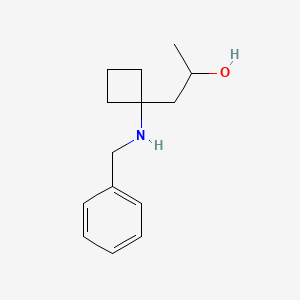
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane is an organic compound with a unique structure that includes a cyclobutyl ring, a benzylamino group, and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane typically involves the reaction of cyclobutanone with benzylamine, followed by reduction and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions.
科学的研究の応用
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and propanol moiety contribute to the compound’s overall stability and reactivity, influencing its biological effects .
類似化合物との比較
- 1-(Benzylamino)cyclobutanol
- 1-(Benzylamino)cyclobutylmethanol
- 1-(Cyclobutylamino)propanol
Comparison: 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane is unique due to the presence of both a cyclobutyl ring and a propanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
1-[1-(benzylamino)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C14H21NO/c1-12(16)10-14(8-5-9-14)15-11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
InChIキー |
AHAMTJKGDARWAP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1(CCC1)NCC2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
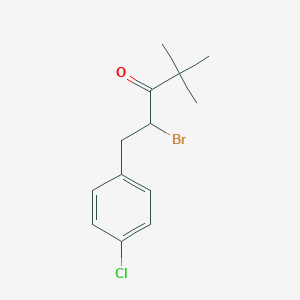
![Methyl 2-[3-(2-fluorophenyl)prop-2-enamido]acetate](/img/structure/B8533844.png)
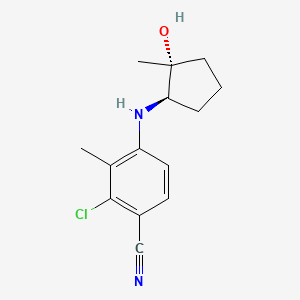
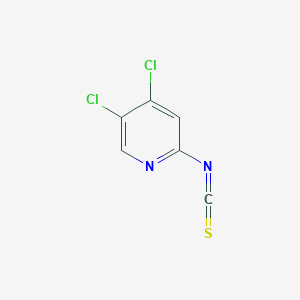
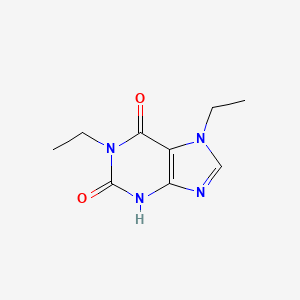
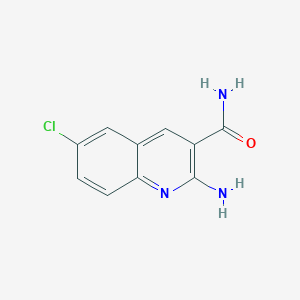
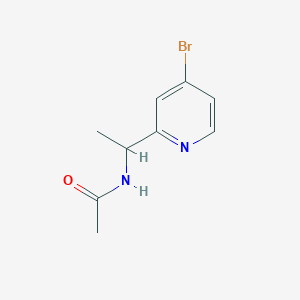
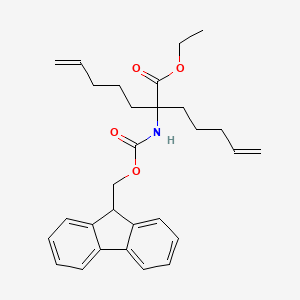





![8-Ethyl-1,4-dioxaspiro[4,4]nonane-7-carboxylic acid](/img/structure/B8533944.png)
